![molecular formula C17H25BrClNO3 B14511314 Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate CAS No. 62805-20-3](/img/structure/B14511314.png)
Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, and an ethyl ester group attached to a decanoate chain. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate typically involves the reaction of 6-bromo-2-chloropyridine with ethyl decanoate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions. The process may also include additional steps such as crystallization and recrystallization to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- 2-Bromo-6-chloropyridine
Uniqueness
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethyl ester group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
62805-20-3 |
|---|---|
分子式 |
C17H25BrClNO3 |
分子量 |
406.7 g/mol |
IUPAC名 |
ethyl 2-(6-bromo-2-chloropyridin-3-yl)oxydecanoate |
InChI |
InChI=1S/C17H25BrClNO3/c1-3-5-6-7-8-9-10-14(17(21)22-4-2)23-13-11-12-15(18)20-16(13)19/h11-12,14H,3-10H2,1-2H3 |
InChIキー |
KYCYPZTWZGZKQF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C(=O)OCC)OC1=C(N=C(C=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid](/img/structure/B14511242.png)
![3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14511243.png)

![N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine](/img/structure/B14511258.png)

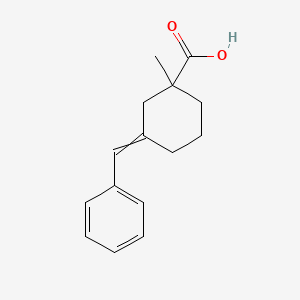
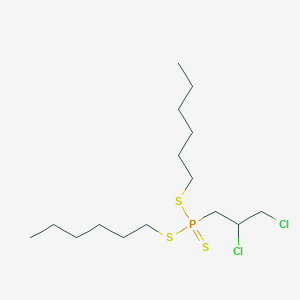
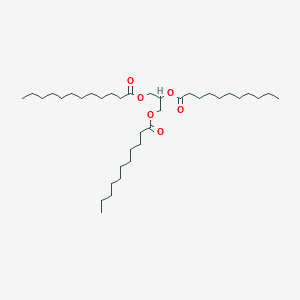
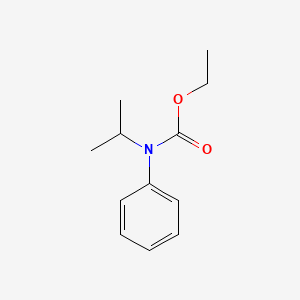

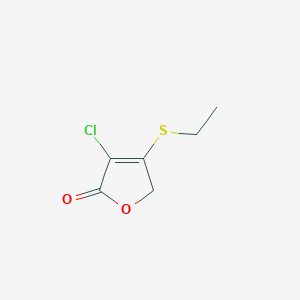

![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine](/img/structure/B14511336.png)
